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Compound of Interest

Compound Name: Nilvadipine

Cat. No.: B1678883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sustained-release

nilvadipine in long-term clinical studies, with a particular focus on its investigation as a

potential therapeutic agent for Alzheimer's disease. Detailed protocols for key experiments are

provided to facilitate the design and execution of similar research.

Introduction to Sustained-Release Nilvadipine
Nilvadipine is a dihydropyridine calcium channel blocker traditionally used for the treatment of

hypertension.[1] Its mechanism of action involves the inhibition of L-type calcium channels in

vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1]

Beyond its antihypertensive effects, nilvadipine has garnered interest for its potential

neuroprotective properties. Preclinical studies have suggested that it may reduce the

production of amyloid-beta (Aβ) peptides, improve cerebral blood flow, and exhibit anti-

inflammatory and anti-tau activity, all of which are pathological hallmarks of Alzheimer's

disease.[2]

The use of a sustained-release formulation is crucial for long-term studies to ensure stable

plasma concentrations, improve patient compliance through once-daily dosing, and minimize

side effects associated with the peak plasma levels of immediate-release formulations.[3]

Pharmacokinetics of Sustained-Release Nilvadipine
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Sustained-release formulations of nilvadipine are designed to provide a gradual release of the

drug over an extended period, typically allowing for once-daily administration. This approach

helps to avoid the rapid peaks in plasma concentration that can lead to adverse effects.[3]

Pharmacokinetic
Parameter

Value Reference

Absolute Bioavailability 14-19%

Terminal Elimination Half-Life 15-20 hours

Metabolism High first-pass metabolism

Excretion
Primarily via the kidneys as

inactive metabolites

Key Long-Term Clinical Study: The NILVAD Trial
The NILVAD trial was a large-scale, 18-month, randomized, placebo-controlled, double-blind

study that investigated the efficacy of sustained-release nilvadipine in slowing cognitive

decline in individuals with mild to moderate Alzheimer's disease.

NILVAD Trial: Summary of Key Parameters
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Parameter Description Reference

Study Population
511 participants with mild to

moderate Alzheimer's disease

Intervention
8 mg sustained-release

nilvadipine once daily

Control Matched placebo once daily

Treatment Duration 78 weeks

Primary Outcome

Progression on the Alzheimer's

Disease Assessment Scale

Cognitive Subscale-12 (ADAS-

Cog 12)

Co-Primary Outcome
Clinical Dementia Rating Scale

sum of boxes (CDR-sb)

NILVAD Trial: Key Efficacy Results
The NILVAD trial did not demonstrate a statistically significant benefit of nilvadipine in slowing

cognitive decline in the overall population with mild to moderate Alzheimer's disease.
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Outcome
Measure

Timepoint

Nilvadipine
Group
(Mean
Change
from
Baseline)

Placebo
Group
(Mean
Change
from
Baseline)

p-value Reference

ADAS-Cog

12
13 Weeks 0.88 0.79 -

52 Weeks 5.75 6.41 -

78 Weeks 9.41 9.63 0.465

CDR-sb 78 Weeks
No significant

difference

No significant

difference
-

Disability

Assessment

for Dementia

(DAD)

78 Weeks
No significant

difference

No significant

difference
-

NILVAD Trial: Safety and Tolerability
Nilvadipine was generally safe and well-tolerated in the study population.

Adverse Events
Nilvadipine Group
(n=253)

Placebo Group
(n=258)

Reference

Total Adverse Events 1,129 1,030

Serious Adverse

Events
146 101

Withdrawals due to

Adverse Events
14 -

Mortality 3 4

Experimental Protocols
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Protocol for Preparation of Sustained-Release
Nilvadipine Microspheres (Representative)
This protocol describes a general method for preparing sustained-release nilvadipine
microspheres using a solvent evaporation technique, based on methodologies for similar

dihydropyridine drugs.

Materials:

Nilvadipine powder

Ethylcellulose

Dichloromethane

Polyvinyl alcohol (PVA)

Distilled water

Procedure:

Dissolve a specific amount of nilvadipine and ethylcellulose in dichloromethane to form the

internal phase. The drug-to-polymer ratio can be varied to modulate the release profile.

Prepare an aqueous solution of 0.5% (w/v) polyvinyl alcohol, which will serve as the external

phase.

Add the internal phase dropwise to the external phase while stirring at a constant rate (e.g.,

500 rpm) with an overhead stirrer.

Continue stirring for approximately 5 hours to allow for the complete evaporation of

dichloromethane.

Filter the resulting microspheres and wash them three times with distilled water.

Dry the microspheres at room temperature.

Characterization:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b1678883?utm_src=pdf-body
https://www.benchchem.com/product/b1678883?utm_src=pdf-body
https://www.benchchem.com/product/b1678883?utm_src=pdf-body
https://www.benchchem.com/product/b1678883?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Particle Size and Morphology: Analyze using Scanning Electron Microscopy (SEM).

Drug Entrapment Efficiency: Determine by dissolving a known amount of microspheres in a

suitable solvent and quantifying the nilvadipine content using UV-Vis spectrophotometry or

HPLC.

In Vitro Dissolution Testing: Perform using a USP dissolution apparatus (e.g., paddle

method) in a suitable dissolution medium (e.g., simulated gastric or intestinal fluid) and

analyze samples at predetermined time intervals.

Protocol for In Vitro Dissolution Testing of Sustained-
Release Nilvadipine Tablets
This protocol outlines a standard procedure for assessing the in vitro release profile of

sustained-release nilvadipine tablets.

Apparatus and Conditions:

Apparatus: USP Apparatus 2 (Paddle)

Dissolution Medium: 900 mL of a suitable buffer (e.g., pH 6.8 phosphate buffer)

Temperature: 37 ± 0.5°C

Paddle Speed: 50 rpm

Procedure:

Place one sustained-release nilvadipine tablet in each dissolution vessel.

Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g.,

1, 2, 4, 6, 8, 12, and 24 hours).

Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution

medium.

Filter the samples and analyze the concentration of nilvadipine using a validated analytical

method such as HPLC-UV.
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Calculate the cumulative percentage of drug released at each time point.

Protocol for Quantification of Nilvadipine in Human
Plasma by HPLC
This protocol provides a representative method for the determination of nilvadipine
concentrations in human plasma samples.

Chromatographic Conditions:

HPLC System: A standard HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase: A mixture of a suitable buffer (e.g., 0.020 mol/L KH2PO4, pH 4.8) and

acetonitrile (e.g., 42:58, v/v).

Flow Rate: 1.0 mL/min.

Detection Wavelength: 240 nm.

Injection Volume: 20 µL.

Sample Preparation (Solid-Phase Extraction):

Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.

Load a known volume of plasma sample onto the SPE cartridge.

Wash the cartridge with a weak solvent to remove interferences.

Elute nilvadipine with a suitable organic solvent (e.g., methanol or acetonitrile).

Evaporate the eluate to dryness under a stream of nitrogen.

Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Quantification:
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Prepare a calibration curve using standard solutions of nilvadipine in blank plasma.

Calculate the concentration of nilvadipine in the unknown samples by comparing their peak

areas to the calibration curve.

Protocol for Administration of the Alzheimer's Disease
Assessment Scale Cognitive Subscale-12 (ADAS-Cog
12)
The ADAS-Cog is a standardized tool to assess the severity of cognitive symptoms in

Alzheimer's disease. It comprises 11 tasks, with the addition of a delayed word recall task for

the ADAS-Cog 12.

General Guidelines:

Administer the test in a quiet, well-lit room, free from distractions.

Speak clearly and provide instructions as verbatim as possible from the administration

manual.

Do not rush the participant and provide neutral encouragement.

The test is not timed, except for optional extended tasks.

The Word Recall task should be administered first, and the Word Recognition task last to

minimize confusion.

Tasks Included in the ADAS-Cog 12:

Word Recall

Naming Objects and Fingers

Commands

Constructional Praxis

Ideational Praxis
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Orientation

Word Recognition

Remembering Test Instructions

Spoken Language Ability

Word-Finding Difficulty in Spontaneous Speech

Comprehension of Spoken Language

Delayed Word Recall

Scoring:

Scores for each task are based on the number of errors.

The total score ranges from 0 to 80, with higher scores indicating greater cognitive

impairment.

Protocol for Administration of the Clinical Dementia
Rating Scale Sum of Boxes (CDR-sb)
The CDR is a global rating scale for dementia staging based on a semi-structured interview

with the patient and a reliable informant. The CDR-sb is the sum of the scores from the six

domains of the scale.

Six Domains (Boxes):

Memory

Orientation

Judgment & Problem Solving

Community Affairs
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Home & Hobbies

Personal Care

Scoring:

Each domain is rated on a 5-point scale: 0 (no impairment), 0.5 (questionable impairment), 1

(mild impairment), 2 (moderate impairment), and 3 (severe impairment).

The CDR-sb is calculated by summing the scores of all six boxes, resulting in a score range

of 0 to 18.

Higher scores indicate more severe impairment.

The rating should be based on cognitive decline, not physical disability.

Protocol for Cerebral Blood Flow Measurement using
Arterial Spin Labeling (ASL) MRI
ASL is a non-invasive MRI technique that measures cerebral blood flow (CBF) by using

magnetically labeled arterial blood water as an endogenous tracer.

General Procedure:

Labeling: A radiofrequency pulse is applied to magnetically label the arterial blood in the

neck region before it enters the brain.

Post-Labeling Delay: A specific delay time is allowed for the labeled blood to travel from the

labeling region to the brain tissue.

Image Acquisition: A "labeled" image is acquired.

Control Image: A "control" image is acquired without the initial labeling pulse.

Subtraction: The labeled image is subtracted from the control image to generate a perfusion-

weighted image, from which quantitative CBF maps can be calculated.

Key Parameters to Standardize:
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Labeling Scheme: Pseudo-continuous ASL (pCASL) is often recommended.

Labeling Duration: The duration of the radiofrequency pulse for labeling.

Post-Labeling Delay (PLD): The time between labeling and image acquisition.

Readout Sequence: The type of MRI sequence used for image acquisition (e.g., 3D

GRASE).

Background Suppression: Techniques to minimize signal from static tissue to improve the

signal-to-noise ratio.
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Caption: Nilvadipine's dual mechanism in hypertension and potential AD effects.
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Caption: Workflow of the NILVAD clinical trial.
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Caption: Sample preparation workflow for HPLC analysis of nilvadipine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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